Fasudil Dihydrochloride as a Cost-Effective, High-Performance Alternative to Y-27632 in Pluripotent Stem Cell Research
In human pluripotent stem cell (hPSC) culture, fasudil dihydrochloride is not only a functional alternative to the industry-standard ROCK inhibitor Y-27632 but can also provide superior performance at a significantly lower cost [1]. A direct head-to-head comparison demonstrated that fasudil treatment led to a significantly higher fold-increase in hESC (hES2) growth over 7 days compared to Y-27632 treatment [1]. Critically, the synthesis of Y-27632 is more complex, resulting in a market price that is 10 to 30 times higher than that of fasudil, representing a major differentiator for high-volume or long-term studies [1].
| Evidence Dimension | Cell Growth (Fold Increase over 7 Days) |
|---|---|
| Target Compound Data | Significantly higher growth than Y-27632 group (#: p < 0.05) |
| Comparator Or Baseline | Y-27632 (Concentration not specified in this comparison) |
| Quantified Difference | Fasudil-treated group showed statistically greater fold-increase in growth |
| Conditions | Human embryonic stem cells (hES2) in culture for 7 days post-thawing, 3 biological replicates |
Why This Matters
This evidence establishes fasudil not merely as a cost-saving replacement but as a performance-equal or superior alternative to the market-dominant Y-27632, directly impacting experimental design and budget allocation.
- [1] So S, Lee Y, Choi J, Kang S, Lee JY, Hwang J, et al. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PLoS ONE. 2020;15(5):e0233057. View Source
